

Application Notes and Protocols for the Synthesis of Propargyl Iodide

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Compound of Interest

Compound Name: Propargyl iodide

CAS No.: 659-86-9

Cat. No.: B14754630

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Abstract

This document provides detailed application notes and protocols for the synthesis of **propargyl iodide** from propargyl alcohol. **Propargyl iodide** is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Direct conversion of propargyl alcohol to **propargyl iodide** using hydroiodic acid (HI) can be complicated by a competing Meyer-Schuster rearrangement, leading to the formation of α -iodoenal byproducts. To circumvent this, a robust and reliable method employing the Appel reaction conditions (triphenylphosphine and iodine) is presented. This method proceeds via an SN2 mechanism, ensuring the selective formation of the desired **propargyl iodide** and preventing rearrangement.

Introduction

Propargyl iodide is a key reagent in organic chemistry, enabling the introduction of the propargyl moiety into a wide range of molecules. Its utility is prominent in the synthesis of complex organic scaffolds, including those found in pharmaceuticals and agrochemicals. The

direct reaction of propargyl alcohol with hydroiodic acid is a known method for its synthesis; however, this approach is often plagued by low yields and the formation of undesired rearrangement products under acidic conditions.

An alternative and more efficient strategy involves the use of triphenylphosphine (PPh_3) and iodine (I_2), commonly known as the Appel reaction. This reaction provides a mild and selective conversion of alcohols to iodides through an $\text{S}_\text{N}2$ pathway, which preserves the propargylic framework and avoids the Meyer-Schuster rearrangement.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **propargyl iodide** is provided in the table below.

Property	Value
Chemical Formula	$\text{C}_3\text{H}_3\text{I}$ [1]
Molecular Weight	165.96 g/mol [1]
Appearance	Colorless liquid[1]
Boiling Point	$\sim 116^\circ\text{C}$ (rough estimate)[1]
Density	$\sim 2.058\text{ g/cm}^3$ (rough estimate)[1]
Refractive Index	~ 1.578 (estimate)[1]
CAS Number	659-86-9[1]

Spectroscopic Data

The structural identity of the synthesized **propargyl iodide** can be confirmed by the following spectroscopic methods.

Spectroscopy	Data
^1H NMR	δ (ppm): 2.1 (t, 1H), 3.8 (d, 2H)
^{13}C NMR	δ (ppm): -5.3, 75.2, 80.8
Infrared (IR)	ν (cm^{-1}): ~3300 ($\equiv\text{C-H}$), ~2100 ($\text{C}\equiv\text{C}$)
Mass Spectrometry (MS)	m/z: 166 (M^+)

Experimental Protocol: Synthesis of Propargyl Iodide via Appel Reaction

This protocol details the synthesis of **propargyl iodide** from propargyl alcohol using triphenylphosphine and iodine.

Materials and Reagents:

- Propargyl alcohol
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Imidazole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Glassware for extraction and filtration
- Chromatography column

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (1.0 equivalent) and triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane (10 volumes relative to the alcohol).
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of Reagents:** In a separate flask, prepare a solution of iodine (2.0 equivalents) and imidazole (3.0 equivalents) in anhydrous dichloromethane (10 volumes). Slowly add this solution to the cooled reaction mixture via a dropping funnel over 15-30 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
 - Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench any remaining iodine.

- Wash the organic layer sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **propargyl iodide**.

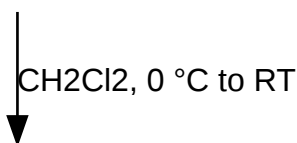
Quantitative Data:

Parameter	Value
Stoichiometry	Propargyl Alcohol:PPh ₃ :Iodine:Imidazole = 1:2:2:3
Typical Yield	70-90% (after purification)
Reaction Time	2-4 hours
Reaction Temperature	0 °C to Room Temperature

Diagrams

Reaction Scheme

Propargyl Alcohol + PPh₃ + I₂ + Imidazole

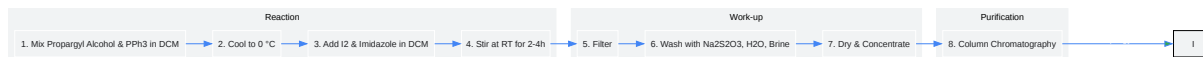


Propargyl Iodide + Ph₃P=O

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Caption: Synthesis of **Propargyl Iodide** via Appel Reaction.

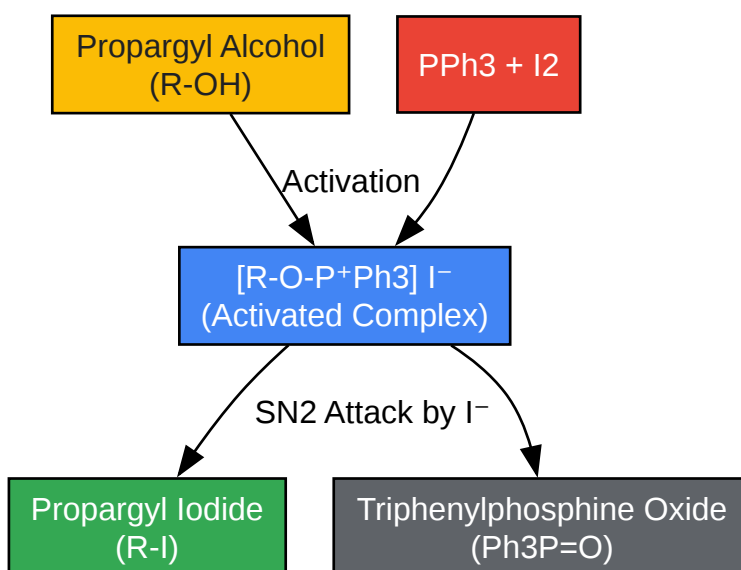
Experimental Workflow



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Caption: Experimental workflow for **propargyl iodide** synthesis.

Reaction Mechanism (Simplified SN2)



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Caption: Simplified SN2 mechanism for the Appel reaction.

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References

- 1. [organic-synthesis.com](https://www.organic-synthesis.com) [[organic-synthesis.com](https://www.organic-synthesis.com)]
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